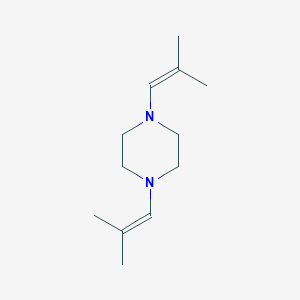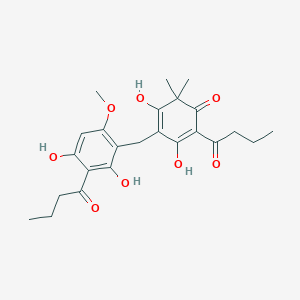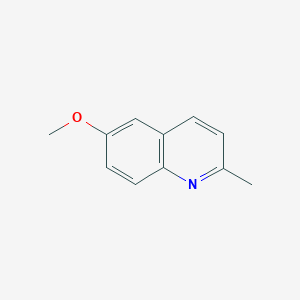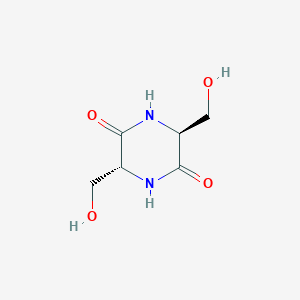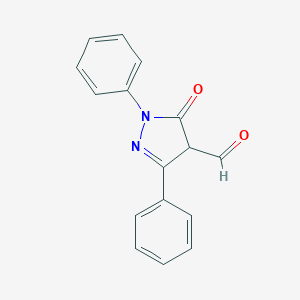
1,3-Diphenyl-4-formyl-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-4-formyl-2-pyrazolin-5-one, also known as 'DPPH,' is a nitrogen-containing heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. DPPH is a yellow crystalline powder that is soluble in organic solvents and exhibits antioxidant properties.
Applications De Recherche Scientifique
DPPH has been widely used in scientific research due to its antioxidant properties. DPPH can scavenge free radicals and prevent oxidative damage to cells. DPPH has been used to study the antioxidant activity of various compounds and to evaluate the efficacy of natural antioxidants. DPPH has also been used in the development of new drugs for the treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of DPPH involves the donation of a hydrogen atom to a free radical, resulting in the formation of a stable molecule. DPPH has a stable free radical that can accept electrons from other molecules, thereby neutralizing free radicals and preventing oxidative damage. The antioxidant activity of DPPH is measured by its ability to scavenge free radicals, which is quantified by the decrease in absorbance at 517 nm.
Effets Biochimiques Et Physiologiques
DPPH has been shown to have a range of biochemical and physiological effects. DPPH can inhibit lipid peroxidation, prevent DNA damage, and protect cells from oxidative stress. DPPH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DPPH has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPPH in lab experiments include its high stability, ease of use, and low cost. DPPH can be used to evaluate the antioxidant activity of a wide range of compounds, including natural products and synthetic compounds. However, DPPH has some limitations, including its inability to mimic the complex antioxidant systems present in living organisms. Additionally, DPPH may not accurately reflect the antioxidant activity of compounds in vivo.
Orientations Futures
There are several future directions for research on DPPH. One area of research is the development of new drugs based on the antioxidant properties of DPPH. Another area of research is the evaluation of the efficacy of DPPH in preventing oxidative stress-related diseases. Additionally, research can be conducted to identify new compounds with antioxidant activity using DPPH as a screening tool. Finally, further studies are needed to determine the optimal conditions for using DPPH in lab experiments and to evaluate its accuracy in predicting the antioxidant activity of compounds in vivo.
Conclusion:
In conclusion, DPPH is a versatile compound with diverse applications in scientific research. DPPH exhibits antioxidant properties and has been used to study the antioxidant activity of various compounds and to evaluate the efficacy of natural antioxidants. DPPH has a stable free radical that can accept electrons from other molecules, thereby neutralizing free radicals and preventing oxidative damage. DPPH has been shown to have a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, prevention of DNA damage, and protection of cells from oxidative stress. While DPPH has some limitations, including its inability to mimic the complex antioxidant systems present in living organisms, it remains a valuable tool for evaluating the antioxidant activity of compounds in lab experiments.
Méthodes De Synthèse
The synthesis of DPPH involves the reaction between 4-phenyl-2-pyrazolin-5-one and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by oxidation to form DPPH. The yield of DPPH is typically high, and the compound can be purified by recrystallization.
Propriétés
Numéro CAS |
17364-40-8 |
|---|---|
Nom du produit |
1,3-Diphenyl-4-formyl-2-pyrazolin-5-one |
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
5-oxo-1,3-diphenyl-4H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H12N2O2/c19-11-14-15(12-7-3-1-4-8-12)17-18(16(14)20)13-9-5-2-6-10-13/h1-11,14H |
Clé InChI |
USUWCDUGDZBZMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3 |
Synonymes |
4,5-Dihydro-1,3-diphenyl-4-formyl-1H-pyrazol-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





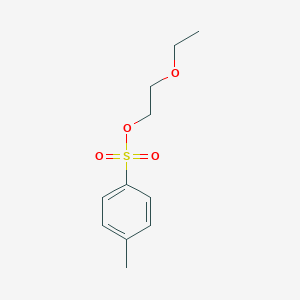
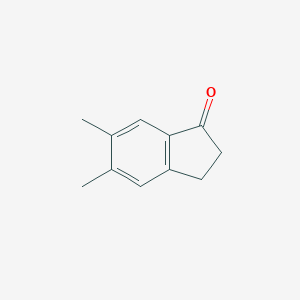
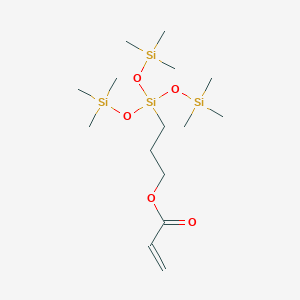

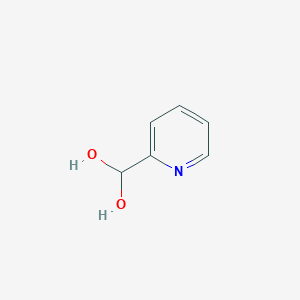
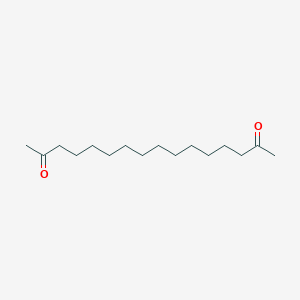
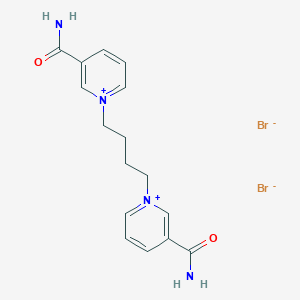
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
